molecular formula C20H16Si B1585134 (Triphenylsilyl)acetylene CAS No. 6229-00-1

(Triphenylsilyl)acetylene

Cat. No.: B1585134
CAS No.: 6229-00-1
M. Wt: 284.4 g/mol
InChI Key: WADKYPSVXRWORK-UHFFFAOYSA-N
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Description

(Triphenylsilyl)acetylene is an organic compound with the molecular formula C20H16Si. It is a terminal alkyne, characterized by the presence of a triple bond between carbon atoms and a triphenylsilyl group attached to one of the carbon atoms. This compound is known for its utility in organic synthesis and its role as a building block for more complex molecules .

Preparation Methods

(Triphenylsilyl)acetylene can be synthesized through various methods. One common approach involves the reaction of triphenylsilyllithium with chlorotrimethylene. The reaction proceeds as follows: [ \text{(Ph}_3\text{Si)Li} + \text{HCCl}_3 \rightarrow \text{(Ph}_3\text{Si)C≡CH} + 3 \text{LiCl} ] This method is efficient and yields high purity this compound.

Chemical Reactions Analysis

(Triphenylsilyl)acetylene undergoes various types of chemical reactions due to the presence of the alkyne functionality. Some notable reactions include:

Scientific Research Applications

(Triphenylsilyl)acetylene is widely used in scientific research due to its reactivity and versatility. Some applications include:

Mechanism of Action

The mechanism of action of (Triphenylsilyl)acetylene involves its ability to participate in various chemical reactions due to the presence of the alkyne group. The alkyne group can undergo addition reactions, coupling reactions, and other transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

(Triphenylsilyl)acetylene can be compared with other similar compounds such as:

Properties

IUPAC Name

ethynyl(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Si/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h1,3-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADKYPSVXRWORK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349043
Record name (Triphenylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6229-00-1
Record name (Triphenylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Triphenylsilyl)acetylene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is (triphenylsilyl)acetylene used in the synthesis of selenothioic acid S-esters?

A: this compound serves as a starting material in the synthesis of S-aryl selenothioic acid esters. [] The research paper describes reacting this compound with n-butyllithium, selenium, and substituted benzenethiols to produce the desired S-aryl esters. This method provides a route to access a variety of S-aryl selenothioic acid esters by varying the substituents on the benzenethiol.

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